Fluquinconazole

Descripción

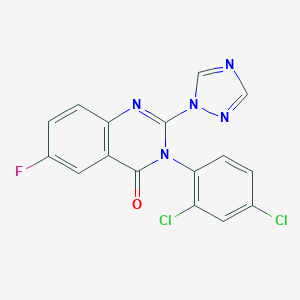

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(2,4-dichlorophenyl)-6-fluoro-2-(1,2,4-triazol-1-yl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2FN5O/c17-9-1-4-14(12(18)5-9)24-15(25)11-6-10(19)2-3-13(11)22-16(24)23-8-20-7-21-23/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJVMEJXYNJXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)N(C(=N2)N3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057965 | |

| Record name | Fluquinconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136426-54-5 | |

| Record name | Fluquinconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136426-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluquinconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136426545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluquinconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)quinazolin-4-(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4(3H)-Quinazolinone, 3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUQUINCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AE2N0JNI1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action and Molecular Interactions

Elucidation of Ergosterol (B1671047) Biosynthesis Inhibition in Fungal Pathogens

Fluquinconazole is a member of the azole class of fungicides, which function as ergosterol biosynthesis inhibitors (EBIs). nih.govbiosynth.com Ergosterol is a vital sterol, analogous to cholesterol in animals, that is a primary component of fungal cell membranes. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. frontiersin.org By disrupting the synthesis of ergosterol, this compound compromises the structural and functional integrity of the fungal cell membrane, leading to the cessation of fungal growth and eventual cell death. nih.govmdpi.com The inhibition of this pathway also leads to the accumulation of toxic sterol precursors, further contributing to the fungistatic or fungicidal effect. frontiersin.orgnih.gov

The specific molecular target of this compound and other azole fungicides is the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. frontiersin.orgcabidigitallibrary.org This enzyme is a member of the cytochrome P450 superfamily, designated as CYP51. nih.gov In fungi, the gene encoding this enzyme is often referred to as ERG11. mdpi.com CYP51 is responsible for the oxidative removal of the 14α-methyl group from lanosterol or eburicol, a critical step in the conversion to ergosterol. frontiersin.orgnih.gov As this enzyme is essential for fungal viability, its inhibition effectively halts the production of a necessary cellular component. frontiersin.org

X-ray crystallography has been an indispensable tool for elucidating the precise interactions between azole fungicides and the CYP51 enzyme. cabidigitallibrary.orgnih.gov While many foundational studies have utilized related compounds like fluconazole (B54011), structural analyses and molecular docking models specific to this compound provide detailed insights into its binding mode. cabidigitallibrary.orgresearchgate.net These studies reveal the inhibitor bound deep within the active site cavity of the enzyme.

Sterol 14α-Demethylase (CYP51) as the Primary Molecular Target

Crystallographic Analysis of this compound-CYP51 Complexes

Binding Site Characteristics and Key Residues

The active site of CYP51 is a pocket lined with specific amino acid residues that interact with the inhibitor molecule. Docking studies of this compound within the CYP51 of Blumeria graminis f. sp. hordei (the fungus causing barley powdery mildew) have identified key interactions. researchgate.net Notably, the residue Tyrosine-123 (Y123) is shown to have a direct steric interaction with the bound this compound molecule. researchgate.net

In the well-studied CYP51 from Saccharomyces cerevisiae, the corresponding residue Tyrosine-140 (Y140) is crucial for the binding of various azole inhibitors. cabidigitallibrary.orgnih.gov This interaction is often mediated by a water molecule, which forms a hydrogen bond network connecting the inhibitor, the tyrosine's hydroxyl group, and a propionate (B1217596) group of the heme cofactor. nih.gov Mutations in key residues within or near the active site can confer resistance. For instance, the Y136F mutation in B. graminis f. sp. hordei CYP51 is strongly associated with reduced sensitivity to demethylase inhibiting (DMI) fungicides. nih.govfrontiersin.org

| Fungal Species | CYP51 Residue | Role in this compound/Azole Interaction | Reference |

|---|---|---|---|

| Blumeria graminis f. sp. hordei | Y123 | Forms direct steric interactions with the bound this compound. | researchgate.net |

| Blumeria graminis f. sp. hordei | Y136 | Mutation to Phenylalanine (Y136F) is linked to DMI fungicide resistance. | nih.govfrontiersin.org |

| Saccharomyces cerevisiae | Y140 | Key residue in the active site; participates in a water-mediated hydrogen bond network with inhibitors. | cabidigitallibrary.orgnih.gov |

Triazole-Mediated Coordination in CYP51

A defining characteristic of the mechanism for all triazole-based fungicides, including this compound, is the direct coordination of the inhibitor's triazole ring with the heme iron atom at the core of the CYP51 active site. nih.govnih.gov The N-4 nitrogen atom of the heterocycle acts as a sixth ligand to the ferric (Fe³⁺) heme iron. nih.gov This strong coordinate bond displaces the natural sixth ligand, molecular oxygen, thereby blocking the enzyme's ability to perform its catalytic demethylation function on the sterol substrate. nih.gov

The binding of an azole inhibitor to the CYP51 active site is not a simple lock-and-key event. Structural studies on CYP51 from various organisms, including Mycobacterium tuberculosis and Saccharomyces cerevisiae, reveal that the enzyme undergoes significant conformational changes upon inhibitor binding. nih.govfrontiersin.org These changes include a pronounced bend in the I-helix, a structural element that forms part of the active site roof, and movements in the B'-C loop region, which can regulate access to the active site. nih.govnih.gov The binding of this compound stabilizes a specific conformation of the enzyme, locking it in an inhibited state and preventing the catalytic cycle from proceeding.

While the CYP51 enzyme is highly conserved across the fungal kingdom, there are notable structural differences in the active sites among various species. frontiersin.orgnih.govresearchgate.net These subtle variations in amino acid sequences can lead to significant differences in the topology of the binding pocket. nih.gov For example, a study comparing human, fungal, and mycobacterial CYP51 isoforms highlighted that specific residues, such as F145 in Candida albicans, are conserved only in fungal demethylases and play a role in determining sensitivity to specific azoles. nih.govresearchgate.net This structural diversity across species explains why certain fungicides are more effective against particular pathogens and is a critical factor in the evolution of fungicide resistance. These interspecies variations provide a structural basis for designing new inhibitors with improved selectivity and potency. nih.gov

Impact on Fungal Membrane Integrity and Function

The principal mode of action for this compound, like other azole antifungals, is the inhibition of the enzyme lanosterol 14α-demethylase. nih.govnih.gov This enzyme is a crucial component of the ergosterol biosynthetic pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. mdpi.com

By inhibiting 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol. nih.gov This disruption leads to two significant consequences:

A depletion of ergosterol in the fungal cell membrane.

An accumulation of toxic 14α-methylated sterol precursors. cabidigitallibrary.org

The combination of ergosterol depletion and toxic sterol accumulation compromises the structural integrity of the fungal membrane. This results in increased membrane permeability, leakage of essential cellular contents, and disruption of vital cellular processes, ultimately leading to the inhibition of fungal growth and cell death. nih.gov

Table 1: Effects of this compound-Induced Ergosterol Biosynthesis Inhibition

| Consequence | Effect on Fungal Cell | Reference |

| Ergosterol Depletion | Loss of membrane fluidity and rigidity. | mdpi.com |

| Impaired function of membrane-bound enzymes. | mdpi.com | |

| Toxic Sterol Accumulation | Disruption of membrane structure and order. | cabidigitallibrary.org |

| Increased membrane permeability and stress. | nih.gov | |

| Overall Outcome | Inhibition of fungal growth and replication. | herts.ac.uk |

Investigation of Alternative or Secondary Molecular Targets (e.g., DNA gyrase enzyme)nih.gov

Beyond its primary role as a sterol biosynthesis inhibitor, research has explored potential secondary molecular targets for this compound. One such area of investigation has been its interaction with the bacterial enzyme DNA gyrase, as detailed in specific research findings. nih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is the known target for quinolone antibiotics. ebi.ac.ukmdpi.com The investigation into this compound's effect on this enzyme suggests a potential for a broader mechanism of action than initially understood, although this is not its primary antifungal pathway. nih.gov

Specific molecular interaction studies have reportedly identified key amino acid residues within the DNA gyrase enzyme that may interact with this compound. nih.gov These interactions are crucial for understanding the potential secondary inhibitory activity. The identified residues are pivotal for the enzyme's function, and their interaction with an external compound could lead to conformational changes that inhibit its catalytic activity. nih.gov

Table 2: Key Residues in DNA Gyrase Investigated for Interaction with this compound nih.gov

| Residue | Putative Role in Interaction |

| GLU50 | Potentially involved in forming hydrogen bonds or electrostatic interactions. |

| ASN46 | May contribute to the binding pocket stability through polar contacts. |

| GLY77 | Could be involved in the hydrophobic interactions that stabilize the compound within the active site. |

| ASP136 | Likely plays a role in coordinating with essential ions or forming critical hydrogen bonds for inhibition. |

Note: The data in this table is based on the specific cited research nih.gov.

Inhibition of Succinate (B1194679) Dehydrogenase (SDH) in Specific Fungiacs.org

In addition to DNA gyrase, succinate dehydrogenase (SDH) has been another enzyme investigated as a potential target for this compound in certain fungi. acs.org SDH, also known as Complex II, is a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain. herts.ac.uknih.gov Fungicides that inhibit SDH (known as SDHIs) are a distinct class of antifungals that disrupt fungal respiration and energy production. nih.govnih.gov The exploration of this compound's activity against SDH points towards a possible dual mechanism of action in susceptible fungal species. acs.org

The potential inhibitory effect of this compound on SDH has been examined using computational and experimental methods. acs.org Molecular docking studies are used to predict the binding affinity and orientation of this compound within the ubiquinone-binding (Qp) site of the SDH enzyme complex. These in-silico analyses are complemented by enzymatic inhibition assays, which directly measure the reduction in SDH activity in the presence of the compound, confirming the predictions of the docking studies. acs.org

Table 3: Research Methods for Investigating SDH Inhibition by this compound acs.org

| Method | Purpose | Findings |

| Molecular Docking | To model the binding interaction between this compound and the SDH active site. | Predicted a stable binding pose within the Qp site, suggesting inhibitory potential. |

| Enzymatic Inhibition Assays | To quantitatively measure the inhibition of SDH enzyme activity by this compound. | Confirmed dose-dependent inhibition of SDH in specific fungal isolates. |

Note: The findings presented are based on the specific cited research acs.org.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound relates to its antifungal potency. These studies help in identifying the key molecular features, or pharmacophores, that are indispensable for its biological activity.

Identification of Pharmacophore Features Critical for Antifungal Activityacs.orgicm.edu.pl

Research has identified several structural components of the this compound molecule that are critical for its antifungal action. acs.orgicm.edu.pl For triazole antifungals in general, the 1,2,4-triazole (B32235) ring is a fundamental pharmacophoric element. nih.gov One of the nitrogen atoms in this ring (typically N4) coordinates with the heme iron atom in the active site of the target enzyme, lanosterol 14α-demethylase, which is essential for its inhibitory effect. acs.org Specific SAR studies on this compound and its analogues have further refined the understanding of its unique structural requirements for potent activity. acs.orgicm.edu.pl

Table 4: Critical Pharmacophore Features of this compound acs.orgicm.edu.pl

| Feature | Description | Importance for Activity |

| 1,2,4-Triazole Moiety | A five-membered heterocyclic ring containing three nitrogen atoms. | Essential for binding to the heme iron of the target enzyme, 14α-demethylase. |

| Dichlorophenyl Group | A phenyl ring substituted with two chlorine atoms. | Contributes to the hydrophobic interactions within the active site, enhancing binding affinity. |

| Fluoro-quinazoline Core | The rigid, fused heterocyclic structure forming the backbone of the molecule. | Provides the correct spatial orientation of the other functional groups for optimal interaction with the target. |

Note: The information is based on the specific cited research acs.orgicm.edu.pl and general knowledge of azole fungicides.

Influence of Structural Modifications on Target Binding Affinity and Efficacy

The biological activity of this compound, like other azole fungicides, is intrinsically linked to its molecular structure. Its ability to inhibit the target enzyme, sterol 14α-demethylase (CYP51), is highly sensitive to modifications of its core components: the N-substituted triazole ring, the dichlorophenyl group, and the quinoline (B57606) moiety. Structure-activity relationship (SAR) studies, which systematically alter parts of a molecule to observe the effect on its biological activity, provide critical insights into optimizing efficacy. nih.govresearchgate.netresearchgate.net

The fundamental mechanism of action involves the nitrogen atom (N-4) of the triazole ring coordinating with the heme iron atom at the active site of CYP51. nih.govmdpi.com This binding event blocks the enzyme's normal function—the demethylation of lanosterol, which is an essential step in the biosynthesis of ergosterol. nih.govfrontiersin.org Ergosterol is a vital component of the fungal cell membrane; its depletion and the concurrent buildup of toxic sterol precursors disrupt membrane integrity and arrest fungal growth. mdpi.comfrontiersin.org

The affinity and specificity of this binding are modulated by the rest of the molecule's interactions with the amino acid residues lining the enzyme's active site. Research on various azole derivatives shows that hydrophobic interactions are a primary driving force for binding to CYP51. frontiersin.orgnih.gov Therefore, modifications to the lipophilic parts of the this compound molecule, such as the dichlorophenyl and quinoline rings, can significantly impact its binding affinity. For instance, the position and nature of halogen substituents on the phenyl ring are critical for potent activity, as they influence both electronic properties and steric fit within the binding pocket.

While specific SAR data for this compound is proprietary, the general principles for azole fungicides allow for predictions on how structural changes might affect its efficacy.

Table 1: Predicted Impact of Hypothetical Structural Modifications to this compound

| Structural Modification | Predicted Effect on Efficacy | Rationale Based on General Azole SAR |

| Replacement of the triazole ring with an imidazole (B134444) ring | Potential decrease in selectivity | The triazole ring is a key feature for high-affinity and selective binding to fungal CYP51 over host homologs. |

| Altering the substitution pattern of the chlorine atoms on the phenyl ring | Significant change in binding affinity | Halogen placement is crucial for optimal hydrophobic and van der Waals interactions within the CYP51 active site. |

| Adding bulky substituents to the quinoline moiety | Likely decrease in efficacy | Steric hindrance could prevent the molecule from fitting properly into the narrow substrate-binding tunnel of the enzyme. |

| Replacing the quinoline with a less rigid aliphatic chain | Potential loss of potent, specific binding | The rigid quinoline structure likely serves to correctly orient the molecule for optimal interaction with key residues deep within the binding pocket. |

Computational Modeling and In Silico Screening for Novel Analogs

The development of novel and potentially more effective analogs of this compound is greatly accelerated by computational techniques. nih.gov Methods like Quantitative Structure-Activity Relationship (QSAR) analysis and in silico virtual screening allow researchers to predict the biological activity of hypothetical compounds before undertaking their costly and time-consuming synthesis. nih.govplos.org

Quantitative Structure-Activity Relationship (QSAR) QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound analogs, a QSAR model would be developed by first calculating a range of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as electronic distribution, hydrophobicity, steric shape, and topology. The model then uses statistical methods, like multiple linear regression (MLR), to create an equation that relates a combination of these descriptors to the experimentally measured antifungal activity (e.g., IC₅₀ values against CYP51). nih.gov This validated equation can then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing. plos.orglongdom.org

In Silico Screening Virtual screening is a powerful computational method used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. nih.govnih.govresearchgate.net In the context of this compound, this process involves using a three-dimensional model of the target enzyme, CYP51.

The screening process typically proceeds as follows:

Target Preparation: A high-resolution 3D crystal structure of the fungal CYP51 enzyme is obtained from a protein database. ijesi.org

Library Generation: A virtual library containing thousands to millions of molecular structures is assembled. This library can consist of novel this compound derivatives designed by chemists.

Molecular Docking: A molecular docking program is used to computationally place each compound from the library into the active site of the CYP51 model. ijesi.orgresearchgate.netfrontiersin.org The program calculates a "docking score" for each compound, which estimates its binding affinity based on factors like intermolecular energetics, hydrogen bonds, and hydrophobic interactions. nih.gov

Hit Identification: Compounds with the most favorable docking scores, indicating a high predicted binding affinity, are identified as "hits." frontiersin.org These selected compounds represent the most promising candidates for synthesis and subsequent in vitro biological evaluation. nih.gov

These computational strategies streamline the drug discovery process, enabling a more targeted and efficient search for next-generation fungicides with improved potency and selectivity.

Molecular Dynamics Simulations of this compound-Protein Complexes

To gain a deeper understanding of the binding event at an atomic level, researchers employ molecular dynamics (MD) simulations. This computational technique models the physical movements of atoms and molecules over time, providing a dynamic view of the this compound-CYP51 complex that static docking models cannot capture. nih.govuiuc.edu By simulating the complex in a virtual aqueous environment that mimics physiological conditions, MD can reveal the stability of the binding pose, the key interactions that anchor the drug, and the influence of the surrounding solvent. frontiersin.org

Ligand-Protein Binding Dynamics and Stability

A primary goal of MD simulations is to assess the stability of the computationally predicted binding pose of this compound within the CYP51 active site. nih.gov If the ligand remains stably bound in its initial docked conformation throughout the simulation (typically run for hundreds of nanoseconds), it lends confidence to the predicted binding mode. frontiersin.org Key metrics used to analyze stability include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial starting position over time. A low and stable RMSD value for the ligand indicates that it does not diffuse away from the binding site and maintains a consistent binding pose. frontiersin.orgnih.gov

Root Mean Square Fluctuation (RMSF): This metric is calculated for each amino acid residue in the protein. It highlights regions of the protein that are flexible or rigid. High RMSF values in loops near the active site can indicate conformational changes that occur upon ligand binding. nih.gov

Table 2: Key CYP51 Active Site Residues Likely Involved in this compound Binding

| Interacting Residue | Location/Role in Binding | Type of Interaction |

| Tyrosine (e.g., Y140) | Active site wall; H-bond network | Hydrophobic, Hydrogen Bonding |

| Phenylalanine (e.g., F236) | Forms part of the hydrophobic pocket | Hydrophobic (π-π stacking) |

| Leucine (e.g., L380) | Deep within the active site | Hydrophobic (van der Waals) |

| Methionine (e.g., M509) | Near the heme group | Hydrophobic |

| Glycine (e.g., G310, G314) | Part of a conserved motif on helix-I | Steric fit, van der Waals |

| Heme Cofactor | Central to the active site | Coordination bond with triazole N-4 |

| (Residue numbering can vary slightly between different fungal species) |

By analyzing these dynamic interactions, researchers can understand why certain analogs have higher affinity than others and can rationally design modifications to enhance these key stabilizing contacts.

Solvent Effects on Binding Interactions

The environment of a protein's active site is not a vacuum; it is populated by water molecules that can play a direct and crucial role in ligand binding. MD simulations explicitly model these solvent molecules, allowing for the investigation of their effects. researchgate.net

Water molecules can act as intermediaries, forming hydrogen bond bridges between the ligand and protein residues that would otherwise be too far apart to interact directly. nih.gov The crystal structure of fluconazole bound to Saccharomyces cerevisiae CYP51, for example, revealed a key water molecule that mediates a hydrogen bond network connecting the drug's hydroxyl group, a tyrosine residue (Y140), and the heme cofactor. nih.gov This water-mediated interaction is critical for the stable binding of the inhibitor.

MD simulations can track the position and dynamics of water molecules within the binding pocket. Analysis can reveal:

Displacement of Water: The binding of a ligand like this compound into a hydrophobic pocket is often entropically favorable because it displaces ordered, high-energy water molecules from the site, contributing to the total binding free energy. MD simulations can quantify this effect.

Solvent Accessibility: The simulation can show how the bound ligand alters the accessibility of the active site to the bulk solvent, which can have implications for the ingress and egress of the natural substrate. researchgate.net

Understanding the role of the solvent is therefore essential for a complete picture of the binding thermodynamics and for the accurate design of novel inhibitors that can best leverage or displace these water-mediated contacts.

Environmental Fate and Ecotoxicological Implications

Environmental Transport and Distribution Studies

Fluquinconazole is characterized by its potential for persistence in both soil and water systems, with its degradation rate being highly dependent on local environmental conditions. herts.ac.uk

In soil, the dissipation half-life of this compound can be substantial, with reported values ranging from 200 to 300 days at a neutral pH of 7. herbiguide.com.au This persistence indicates a tendency for the compound to accumulate in the soil, particularly with repeated applications. researchgate.net The degradation kinetics in soil often follow non-linear two-compartment first + first-order rate kinetics. researchgate.net

In aquatic environments, the dissipation of this compound is also variable. The half-life in water is reported to be approximately 21.9 days at pH 7. herbiguide.com.au In sediment-water systems, the half-life is shorter, ranging from 12 to 15 days. herbiguide.com.au Photolysis, or degradation by light, contributes to its breakdown in water, with a reported photolysis half-life of 92.4 days. herbiguide.com.au

A study on the dissipation of this compound and flusilazole (B1673485) in lettuce grown under greenhouse conditions showed a rapid decline, with a half-life of less than 4 days. researchgate.net However, it was noted that at 7 days post-application, the decline patterns were independent of application rate, location, temperature, and humidity. researchgate.net

Interactive Data Table: Dissipation Half-life of this compound

| Environmental Compartment | Condition | Half-life (days) | Citation |

| Soil | pH 7 | 200-300 | herbiguide.com.au |

| Water | pH 7 | 21.9 | herbiguide.com.au |

| Sediment/Water System | - | 12-15 | herbiguide.com.au |

| Water (Photolysis) | 260-360 nm | 92.4 | herbiguide.com.au |

| Lettuce (Greenhouse) | - | <4 | researchgate.net |

The degradation of pesticides like this compound in soil and water is significantly influenced by a variety of environmental factors. nih.gov While specific quantitative data on the isolated effects of each factor on this compound are not extensively detailed in the provided results, general principles of pesticide degradation provide a framework for understanding these influences.

Temperature: Generally, an increase in temperature enhances the rate of chemical reactions and microbial activity, which are the primary drivers of pesticide degradation. frontiersin.org For many pesticides, warmer conditions lead to faster dissipation. frontiersin.org

Soil Moisture: Soil moisture content plays a crucial role in both microbial degradation and chemical hydrolysis. Adequate moisture levels are necessary for microbial activity, but excessive moisture can lead to anaerobic conditions, which may alter degradation pathways and rates. researchgate.net

pH: The pH of both soil and water can have a profound effect on the stability and degradation rate of pesticides. nih.govfrontiersin.org For instance, some pesticides are more stable in acidic conditions and degrade more rapidly in alkaline environments. nih.gov Studies on other fungicides have shown that higher pH levels can reduce pesticide adsorption in soil, leading to quicker dissipation. frontiersin.org Conversely, very high stability can be observed at acidic pH values. frontiersin.orgfrontiersin.org Hydrolysis rates are often pH-dependent; for example, some triazole fungicides are stable to hydrolytic degradation while others are not. nih.gov

Organic Matter Content: The organic matter content in soil is a key factor influencing pesticide fate. frontiersin.orgresearchgate.net Higher organic carbon content generally increases the adsorption of pesticides to soil particles. frontiersin.orgagriculturejournals.cz This increased binding can slow down the degradation process by making the pesticide less available to microorganisms and chemical degradation. frontiersin.orgresearchgate.net The interaction between pesticides and the soil matrix, influenced by organic matter, can lead to non-equilibrium sorption and affect leaching patterns. researchgate.net

This compound is considered to be immobile in soil, which suggests a low potential for leaching into groundwater. herbiguide.com.au The strong binding of a substance to soil particles, indicated by the organic carbon-normalized adsorption coefficient (log KOC), is a key factor in limiting its mobility. www.gov.uk

The leaching potential of a pesticide is influenced by the soil's physical and chemical properties, including texture (clay and organic matter content), structure, and the presence of preferential flow paths. crew.ac.uk Soils with higher clay and organic matter content tend to bind pesticides more strongly, reducing their downward movement. agriculturejournals.czcrew.ac.uk Conversely, coarse-textured soils with low organic matter have a higher leaching potential. crew.ac.uk

While this compound itself is described as immobile, one of its degradation products, 6-fluoro-quinazolin-2,4(3H)-dione (also known as this compound dione), has a high leachability potential, with a calculated GUS leaching potential index of 2.97. herts.ac.uk This indicates that while the parent compound may remain in the upper soil layers, its metabolites could pose a risk to groundwater.

The type of soil significantly impacts pesticide dissipation and, consequently, leaching. For example, a study on the fungicide fluazinam (B131798) showed that its half-life varied across different soil types (lateritic > alluvial > coastal saline > black), with these differences attributed to soil pH and organic carbon content. frontiersin.orgfrontiersin.org Similarly, the mobility of other pesticides has been shown to be affected by soil composition, with amendments of organic waste enhancing sorption and decreasing leaching. researchgate.net

Pesticides can enter aquatic ecosystems through various pathways, including surface runoff and drainage from agricultural fields. nih.govmdpi.com This is a significant non-point source of pollution for surface water bodies. nih.govacs.org The amount of a pesticide lost to runoff is influenced by factors such as the application method, timing relative to rainfall events, vegetation cover, and the pesticide's properties. hbz-nrw.deeuropa.eu

Fungicides, including triazoles like this compound, are frequently detected in surface waters, indicating their transport from treated areas. nih.govresearchgate.netigb-berlin.de The presence of fungicides in aquatic systems can pose a risk to non-target organisms. nih.govacs.org

The mobility of a pesticide is a key factor in its potential for runoff. Although this compound is considered immobile in soil, runoff can still occur, especially when the pesticide is sorbed to eroding soil particles. herbiguide.com.auhbz-nrw.de The intensity of rainfall plays a crucial role; runoff is more likely to occur during heavy precipitation events that exceed the soil's infiltration capacity. uva.nl

The potential for a pesticide to be transported over long distances in the atmosphere is related to its volatility and persistence in the air. hbz-nrw.de this compound has a low volatility, and volatilization is not considered a significant route of dissipation. herts.ac.ukpublications.gc.ca Its low vapor pressure (6.5 x 10⁻⁸ Pa) and Henry's Law Constant (6.318 x 10⁻⁹) suggest that long-range atmospheric transport is unlikely. publications.gc.ca

However, pesticides can enter the atmosphere during application through spray drift and post-application through volatilization from soil and plant surfaces. hbz-nrw.de Once airborne, a pesticide's distribution between the vapor, aqueous, and particle phases is determined by its physicochemical properties and environmental factors like temperature. hbz-nrw.de The atmospheric residence time, which dictates the potential for transport, is influenced by transformation and deposition rates. hbz-nrw.de

The photochemical oxidative degradation half-life (DT₅₀) in the atmosphere is an indicator of long-range transport risk. For this compound, the calculated DT₅₀ is 56.1 hours, assuming an atmospheric hydroxyl radical concentration of 1.5 x 10⁶ OH/cm³. herts.ac.uk

Dissipation Kinetics in Soil and Water Systems

Metabolism and Degradation Pathways in Environmental Compartments

The degradation of this compound in the environment involves various biotic and abiotic processes, leading to the formation of several metabolites. Understanding these pathways is crucial for a complete assessment of its environmental impact, as the degradation products may have different toxicological and mobility characteristics than the parent compound. nih.gov

In soil, the degradation of triazole fungicides can lead to the formation of the metabolite 1,2,4-triazole (B32235), which itself can have varying persistence in the environment. keypublishing.org While specific studies on the complete degradation pathway of this compound in soil were not detailed in the provided search results, the general behavior of triazoles suggests that microbial degradation is a key process. researchgate.netresearchgate.net The degradation of some triazoles has been shown to be stereoselective, with different enantiomers degrading at different rates depending on the microbial communities present. researchgate.net

In plants, this compound can undergo metabolism. One identified metabolic process is non-enzymic glutathione (B108866) conjugation. dur.ac.uk

In aquatic systems, hydrolysis and photolysis are important degradation pathways. This compound is reported to be stable to hydrolysis at acidic pH (pH 4.95) but can undergo degradation under other pH conditions. fao.org Photodegradation in water is also a relevant process. herbiguide.com.au

One of the identified degradation products of this compound is 6-fluoro-quinazolin-2,4(3H)-dione. herts.ac.uk This metabolite is noted for its high leachability potential, in contrast to the parent compound's immobility. herbiguide.com.auherts.ac.uk The formation of such mobile degradation products highlights the importance of considering the entire degradation pathway in environmental risk assessments. nih.govmdpi.com

Ecotoxicological Assessments on Non-Target Organisms

The introduction of any pesticide into the environment necessitates an evaluation of its potential impact on non-target organisms that are integral to ecosystem health.

This compound is recognized as being toxic to aquatic life with long-lasting effects. titanag.com.au

Aquatic invertebrates, such as the water flea Daphnia magna, are standard indicator species in ecotoxicology due to their sensitivity to pollutants and their crucial role in freshwater food webs. mdpi.com Assessments have classified the acute toxicity of this compound to Daphnia magna as "Moderate". lgcstandards.com Similarly, its main dione (B5365651) metabolite is also categorized as having "Moderate" acute ecotoxicity for Daphnia. uctm.edu This indicates a potential risk to these non-target aquatic organisms upon exposure.

Table 2: Acute Ecotoxicity Classification for this compound and its Dione Metabolite on Daphnia

| Compound | Organism | Toxicity Classification | Reference |

| This compound | Daphnia magna | Moderate | lgcstandards.com |

| Dione Metabolite | Daphnia | Moderate | uctm.edu |

Terrestrial Ecotoxicology

The impact of this compound is not limited to aquatic environments; it also affects terrestrial organisms and processes.

Triazole fungicides, including this compound, can be toxic to soil microorganisms. mbl.or.krkoreascience.kr Such toxicity can lead to significant alterations in the structure of soil microbial communities and a decrease in soil enzyme activity, which may, in turn, affect soil health and fertility. mbl.or.krkoreascience.kr While some studies suggest that lower application rates of certain triazoles might initially increase microbial growth, prolonged exposure tends to suppress microbial populations. mdpi.com The application of the triazole fungicide tebuconazole (B1682727), for example, has been shown to cause significant changes in microbial proliferation and biodiversity, particularly at higher doses. mdpi.com The persistence of triazole pesticides in the environment is a concern, as it can lead to these lasting effects on soil ecosystems. mbl.or.krkoreascience.kr

This compound is considered to have low toxicity to earthworms. herbiguide.com.auaavac.com.au Studies on the earthworm Eisenia foetida are often used to assess the toxicity of chemicals in soil. While specific LC50 values for this compound on Eisenia foetida were not found in the search results, the general assessment points towards a low hazard. bayer.com.auaavac.com.au For context, other triazole fungicides have shown varying levels of toxicity to earthworms.

This compound is reported to have low toxicity to birds. bayer.com.auaavac.com.au The acute oral lethal dose (LD50) for both bobwhite quail (Colinus virginianus) and mallard ducks (Anas platyrhynchos) is greater than 2000 mg/kg. bayer.com.auaavac.com.au Another source indicates a lethal concentration (LC50) for quail of 4392 mg/kg. herbiguide.com.au

Table 2: Acute Toxicity of this compound to Avian Species

| Species | LD50 (mg/kg) | Reference |

| Bobwhite Quail (Colinus virginianus) | > 2000 | bayer.com.auaavac.com.au |

| Mallard Duck (Anas platyrhynchos) | > 2000 | bayer.com.auaavac.com.au |

This table is interactive. Users can sort and filter the data.

This compound is considered to have low toxicity to honey bees. herbiguide.com.au One source indicates an acute LD50 of greater than 100 µ g/bee . fao.org

Risk Assessment for Non-Target Organisms in Agricultural Settings

The environmental risk assessment of this compound in agricultural settings involves evaluating its potential impact on a variety of non-target organisms, including birds, mammals, aquatic life, and soil-dwelling organisms. This assessment is typically conducted using a tiered approach, starting with worst-case scenarios and moving to more refined assessments if an unacceptable risk is identified. fao.orgeuropa.eu

The risk to aquatic organisms is a significant consideration in the environmental assessment of pesticides. acs.org For this compound, the risk assessment for aquatic species considers its toxicity to fish, invertebrates, and algae. mdpi.com It is classified as toxic to fish and other aquatic organisms. bayer.com.au The risk evaluation compares the predicted environmental concentration (PEC) in surface water with the regulatory acceptable concentration (RAC), which is derived from ecotoxicological endpoints. fao.org In the case of this compound, fish have been identified as the most sensitive group for its risk index calculation for aquatic organisms. mdpi.com

Regarding terrestrial vertebrates, this compound's toxicity to birds is noted as high in some assessments, particularly concerning chronic exposure. herts.ac.uk However, other data indicates a low acute hazard to birds, with a high LD50 value (the dose required to kill 50% of a test population) for species like the bobwhite quail and mallard duck. bayer.com.aubayer.com.au For mammals, oral toxicity is considered moderate. herts.ac.uk Suspected poisoning in cattle that consumed treated seed resulted in clinical signs including ataxia, weakness, muscle tremors, and lethargy. flockandherd.net.au

Ecotoxicity of this compound for Non-Target Organisms

Bioaccumulation and Biomagnification Potential

Bioaccumulation refers to the accumulation of a substance in an organism from its surrounding environment, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. A substance's potential to bioaccumulate is often initially assessed using its octanol-water partition coefficient (log KOW). A log KOW greater than 3 is typically used as a trigger for conducting bioconcentration studies in controlled laboratory settings. bmuv.de

For this compound, a bioconcentration factor (BCF) of 87 has been reported. bayer.com.au The BCF is a measure of the extent of chemical accumulation in an aquatic organism from the water. Generally, BCF values below 1,000 suggest a low potential for bioaccumulation. Based on this BCF value, it is stated that this compound does not bioaccumulate. bayer.com.au

Despite this, regulatory bodies have shown interest in the potential risks associated with its persistence and accumulation. As part of its review, the European Commission requested additional data regarding the potential risk of bioaccumulation and biomagnification of this compound in the aquatic food chain, including organisms that live in sediment. europa.eu This indicates that while the BCF value is low, other factors such as the chemical's persistence may warrant further investigation. This compound can be persistent in both soil and water systems depending on environmental conditions. herts.ac.uk Its soil organic carbon-water (B12546825) partitioning coefficient (Koc) is 870, which suggests it is slightly mobile in soils. bayer.com.au

Bioaccumulation Potential of this compound

Toxicological Profiles and Human Health Risk Assessment

Mammalian Toxicology Studies

Fluquinconazole has been the subject of various mammalian toxicology studies to determine its potential effects on different organ systems and developmental stages.

In experimental animal studies, this compound has been shown to cause specific target organ toxicity in the liver and kidney. nih.goveuropa.eu While the precise molecular mechanisms are not fully detailed in the provided information, organ toxicity from chemical exposure often involves metabolic activation of the compound into reactive intermediates within the target organ. For the liver, this can lead to effects such as hepatocellular hypertrophy, vacuolation, and in some cases, necrosis. europa.eu Kidney toxicity can manifest as damage to the renal tubules or glomeruli, affecting the organ's filtration and excretion capabilities. acs.orgherts.ac.uk The specific toxicological profile of this compound indicates that at high dose levels, it led to an increased incidence of tumors in the liver and thyroid in rodents; however, these were reported to be caused by a non-genotoxic mechanism. nih.goveuropa.eu

Table 1: Organ-Specific Toxicity Findings for this compound

Reproductive toxicity for this compound has been evaluated in two-generation studies in rats. nih.goveuropa.eu These assessments revealed that this compound induced reproductive toxicity, but these effects were observed only at dose levels that were also toxic to the parent animals. nih.goveuropa.eu Similarly, developmental toxicity was noted, but exclusively at dose levels that resulted in maternal toxicity. nih.goveuropa.eu The developmental effects seen with this compound are considered to be related to this maternal toxicity. nih.goveuropa.eu

In a two-generation study in rats, this compound was shown to cause a reduction in pup survival, a smaller litter size, and decreased pup weight. nih.goveuropa.eu These effects on the offspring are linked to parental toxicity, meaning they occurred at exposure levels that also caused adverse health effects in the parent animals. nih.goveuropa.eu

Table 2: Reproductive and Developmental Toxicity of this compound

Specific immunotoxicity studies on this compound in mammals were not identified in the provided search results. Broader searches for immunotoxic effects of pesticides have sometimes yielded general findings, but direct evidence or dedicated studies on this compound's impact on the immune system are not detailed. mdpi.com

Reproductive and Developmental Toxicity Assessments

Genotoxicity and Mutagenicity Evaluations

The genotoxic and mutagenic potential of this compound has been assessed through a battery of tests, with some conflicting results. A standard battery of in vitro and in vivo tests concluded that this compound was not mutagenic or genotoxic. nih.goveuropa.eu

However, a study utilizing the Allium cepa (onion root tip) test, a bioindicator for genotoxicity, found that this compound did cause cytotoxic and genotoxic effects. In this study, exposure to this compound led to a decreased mitotic index, indicating an inhibition of cell division. Furthermore, it caused various chromosomal abnormalities, such as anaphase bridges, stickiness, and breakages, as well as nuclear abnormalities like the formation of binuclei and micronuclei. These findings suggest a clastogenic (chromosome-breaking) effect.

Table 3: Genotoxicity and Mutagenicity Findings for this compound

In vitro and In vivo Genotoxicity Assays

This compound has been observed to induce cytotoxic and genotoxic effects. researchgate.net Studies using the Allium cepa bioindicator have shown that this compound can lead to mitotic inhibition, chromosomal abnormalities, and nuclear abnormalities. researchgate.nettypeset.io

Research has demonstrated that this compound can cause a variety of chromosomal aberrations. In Allium cepa root tip cells, exposure to this compound resulted in the formation of anaphase bridges, sticky chromosomes, c-mitosis, laggards, and chromosome breakages. researchgate.nettypeset.io Stickiness of chromosomes was the most frequently observed abnormality, followed by C-mitosis, anaphase bridges, laggards, and breakages. typeset.io The occurrence of these abnormalities indicates the clastogenic (chromosome-breaking) and aneugenic (affecting chromosome number) potential of the substance. typeset.io

Table 1: Chromosomal Aberrations Induced by this compound in Allium cepa Root Tip Cells

| Aberration Type | Observation | Reference |

|---|---|---|

| Anaphase bridges | Observed | researchgate.net, typeset.io |

| Stickiness | Most frequently observed | researchgate.net, typeset.io |

| C-mitosis | Observed | researchgate.net, typeset.io |

| Laggards | Observed | researchgate.net, typeset.io |

| Breakages | Observed | researchgate.net, typeset.io |

The genotoxic effects of this compound also manifest as nuclear abnormalities. researchgate.net The formation of binucleated cells and micronuclei has been documented in Allium cepa root tip cells following exposure. typeset.ioduvaryayinlari.com Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. typeset.io Their presence is a key indicator of chromosomal damage and genome instability. typeset.io The observation of binucleated cells further supports the evidence of disruptions in the cell division process. duvaryayinlari.com

Table 2: Nuclear Abnormalities Induced by this compound in Allium cepa Root Tip Cells

| Abnormality Type | Observation | Reference |

|---|---|---|

| Binucleus | Observed | researchgate.net, typeset.io |

| Micronucleus | Observed | typeset.io, duvaryayinlari.com |

This compound has been shown to have a mitodepressive effect, leading to a decrease in the mitotic index. researchgate.nettypeset.io This inhibition of mitotic activity suggests that the compound can interfere with cell cycle progression, potentially by inhibiting protein synthesis necessary for cell division. typeset.io The reduction in the mitotic index is considered an indicator of cytotoxicity. typeset.io

Metabolism and Pharmacokinetics in Mammalian Systems

The absorption, distribution, and excretion of a substance are critical components of its toxicokinetic profile. rptu.de Generally, after oral administration, compounds are absorbed and their maximum concentration in the blood is reached within a specific timeframe. fao.org For many substances, biliary excretion is a primary route of elimination, and tissue concentrations, with the potential exception of the liver, tend to be low after a certain period. fao.org The specific pathways for this compound's absorption, distribution, and excretion in mammalian systems were not detailed in the provided search results.

Absorption, Distribution, and Excretion Pathways

Human Exposure Pathways and Risk Characterization

Dietary intake is a primary pathway for general population exposure to pesticide residues. The risk is managed through the establishment of Maximum Residue Limits (MRLs), which are the highest levels of a pesticide residue that are legally tolerated in or on food or feed when pesticides are applied correctly. foodstandards.gov.au These MRLs are set to be consistent with Good Agricultural Practice (GAP) and to ensure that the Acceptable Daily Intake (ADI)—the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk—is not exceeded. foodstandards.gov.auherts.ac.uk The ADI for this compound has been established at 0.002 mg/kg of body weight per day. herts.ac.uk

Regulatory stances on this compound vary globally. In the European Union, no specific uses or import tolerances are currently authorized, and therefore, residues of this compound are not expected in plant or animal commodities. europa.eu The default MRL of 0.01 mg/kg is proposed for enforcement against potential illegal uses. europa.eu In contrast, Australia has established MRLs for this compound in various commodities. safemeat.com.au

Monitoring studies provide real-world data on residue levels. A study in Korea analyzing agricultural products from 2016-2020 found that while 96.1% of samples had no detectable pesticide residues, this compound was detected at levels exceeding the MRL in 0.4% of samples, specifically in spinach and leeks. researchgate.net

Table 2: Selected Regulatory Limits for this compound

| Jurisdiction/Body | Commodity | MRL (mg/kg) | Reference |

|---|---|---|---|

| European Union | All plant/animal commodities | 0.01 (LOQ) | europa.eu |

| Australia | Meat (mammalian) (in the fat) | 0.5 | safemeat.com.au |

| Australia | Edible offal (mammalian) | 0.2 | safemeat.com.au |

| Australia | Milks | *0.02 | safemeat.com.au |

| Australia | Wheat | *0.02 | safemeat.com.au |

| Australia | Wheat forage | 2 | safemeat.com.au |

| Australia | Wheat straw and fodder (dry) | 0.5 | safemeat.com.au |

*MRL is set at or about the Limit of Quantitation (LOQ)

Agricultural workers are among the populations with the highest potential for pesticide exposure. occupationalcancer.ca For this compound, a risk to operators and other farm workers is recognized, and the use of personal protective equipment (PPE) is advised. herts.ac.uk Exposure can occur during various activities, including mixing, loading, and applying the product, as well as during the bagging, loading, and planting of treated seeds. bayer.com.aulibrarynmu.com

Bystander and residential exposure refers to the potential exposure of people who are near an area where a pesticide is being applied (bystanders) or who live in or near these areas (residents). This exposure can occur through spray drift during application.

For this compound, particularly when used as a seed treatment, the potential for drift is expected to be minimal. publications.gc.ca As a result, bystander exposure is considered to be negligible. publications.gc.ca Regulatory risk assessments have concluded that the risk to bystanders is acceptable for the proposed uses of this compound. herts.ac.uk Similarly, residential exposure is considered not relevant for uses such as seed treatments.

Risk Assessment Methodologies (e.g., Exceedence Factor)

The human health risk assessment for this compound, like other pesticides, is a structured process designed to evaluate the potential for adverse health effects under specific exposure conditions. epa.govcanada.ca This process is fundamental to regulatory decisions and involves several key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. epa.gov Methodologies employed by international regulatory bodies such as the European Food Safety Authority (EFSA) and the UK Health and Safety Executive (HSE) rely on comparing estimated human exposure levels with established health-based guidance values. europa.euwww.gov.uk

A core component of this process is the establishment of toxicological reference values, which represent the maximum amount of a substance a person can be exposed to over a specific duration without an appreciable health risk. www.gov.ukbaua.de These values are derived from a comprehensive set of toxicological studies, typically using the No-Observed-Adverse-Effect-Level (NOAEL) from the most sensitive animal species and applying safety factors to account for inter-species and intra-species differences. www.gov.ukbaua.de For this compound, the key human health reference values are:

Acceptable Daily Intake (ADI): The amount of a substance that can be ingested daily over a lifetime without an appreciable risk to health. nih.gov

Acute Reference Dose (ARfD): The amount of a substance that can be ingested over a short period (e.g., 24 hours) without an appreciable risk to health. nih.gov

Acceptable Operator Exposure Level (AOEL): The maximum amount of an active substance to which an operator, worker, or bystander may be exposed without any adverse health effects. baua.deeuropa.eu The AOEL is a critical tool for assessing non-dietary risk for those handling the pesticide. baua.deresearchgate.net

The European Commission identified this compound as having an AOEL that is significantly lower than the majority of approved active substances within its category, which prompted its inclusion on the list of candidates for substitution. europa.eu

| Reference Value | Value | Source |

|---|---|---|

| Acceptable Daily Intake (ADI) | 0.002 mg/kg bw/day | nih.govherts.ac.uk |

| Acute Reference Dose (ARfD) | 0.02 mg/kg bw/day | nih.govherts.ac.uk |

| Acceptable Operator Exposure Level (AOEL) - Systemic | 0.001 mg/kg bw/day | herts.ac.uk |

Risk characterization often involves calculating a risk quotient (RQ) or a similar metric, which compares the predicted exposure concentration (PEC) with the relevant toxicological reference value (e.g., PNEC, ADI, or AOEL). europa.euwikipedia.orgchemsafetypro.com A ratio of less than one generally indicates that the risk is considered acceptable.

A specific application of this principle is the Exceedence Factor (EF) , which has been used to quantify the potential risk of fungicides. The EF is a risk indicator where a value greater than 1 suggests that exposure exceeds the acceptable level, indicating a potential risk. A study utilizing the Pesticide Occupational and Environmental Risk (POCER) model assessed the risk of various fungicides used in wheat cultivation. mdpi.com In this assessment, this compound was identified as having the highest human health risk among the evaluated substances. mdpi.com

| Active Ingredient | Exceedence Factor (EF) for Human Health | Risk Interpretation | Source |

|---|---|---|---|

| This compound | 1.798 | Highest human health risk among substances tested | mdpi.com |

| Prochloraz (B1679089) | 0.438 | Intermediate risk for the operator | mdpi.com |

| Epoxiconazole | 0.352 - 0.378 | Intermediate risk for the operator | mdpi.com |

| Pyraclostrobin | 0.299 | Intermediate risk for the operator | mdpi.com |

| Spiroxamine | 0.258 | Intermediate risk for the operator | mdpi.com |

| Carbendazim | 0.151 | Intermediate risk for the operator | mdpi.com |

The study highlighted that this compound, along with several other fungicides like prochloraz and epoxiconazole, presented an intermediate to high risk for operators under the assessed conditions. mdpi.com Such methodologies are crucial for identifying which pesticides may require more stringent risk management measures to ensure human safety. canada.ca

Agricultural Applications and Efficacy Research

Fungal Pathogen Control Efficacy

Curative and Protective Fungicidal Properties

Fluquinconazole functions as a selective protectant and curative fungicide. herts.ac.uk4farmers.com.auuplcorp.com This means it can prevent new fungal infections from establishing and also halt the progression of existing ones. herts.ac.uk The compound is absorbed through the foliage and exhibits systemic movement within the plant, providing both protectant and eradicant activity. herts.ac.uk Its fungicidal action is attributed to its role as a sterol biosynthesis inhibitor, disrupting membrane function in target fungi. herts.ac.ukebi.ac.uk This mode of action makes it effective against a wide range of fungal species, including Ascomycetes, Deuteromycetes, and Basidiomycetes. ebi.ac.uk Notably, this compound has demonstrated activity against pathogens that have developed resistance to other fungicide groups, such as sterol inhibitors, dicarboximides, benzimidazoles, anilinopyrimidines, phenylamides, and strobilurins. cabidigitallibrary.org

Impact on Disease Severity and Crop Yields

Research findings consistently highlight this compound's positive impact on reducing disease severity and enhancing crop yields across various agricultural systems.

Wheat: As a seed treatment, this compound effectively suppresses take-all disease (caused by Gaeumannomyces graminis) in wheat. This suppression is characterized by a reduction in root lesions and a decrease in the occurrence of whiteheads. 4farmers.com.autitanag.com.au Studies comparing this compound with silthiofam (B1681674) indicated that while silthiofam might be more effective in reducing take-all incidence at the tillering stage, this compound demonstrated superior efficacy in decreasing the incidence of severe take-all (defined as more than 75% root blackening) during the grain filling period. rothamsted.ac.uk This suggests a more effective control of secondary, root-to-root infection by this compound. rothamsted.ac.uk The application of this compound has been shown to increase wheat yields by 26-38% and improve the harvest index by 18-22% and hectolitre weight by 5-8% when compared to inoculated control groups without fungicide treatment. researchgate.net Significant disease reduction and yield increases have been observed in moderately and severely infected wheat crops. researchgate.net

Canola: this compound seed dressing has proven effective in reducing the severity of blackleg disease (caused by Leptosphaeria maculans) in canola. Its benefits include reduced leaf infection, decreased plant lodging, and improved plant survival. 4farmers.com.autitanag.com.auresearchgate.net Under conditions of high disease pressure, seed treatments with this compound led to reduced disease severity and plant mortality, alongside increased yields in both susceptible and moderately resistant canola cultivars. researchgate.net Economic returns were particularly noted under extreme disease severity in cultivars with lower to moderate blackleg resistance. researchgate.net However, for cultivars possessing high levels of blackleg resistance, this compound generally did not provide a significant additional advantage. researchgate.net

Soybean: In soybeans, seed treatment with this compound has a demonstrated positive effect on managing the initial phases of Asian rust (Phakopsora pachyrhizi). academicjournals.org Greenhouse studies have shown that this compound significantly reduced disease severity for up to 61 days and the number of pustules for up to 75 days after sowing. academicjournals.org A meta-analysis of research findings indicated an 82.4% probability of an increase in soybean yield when using this compound as a seed treatment, with an average yield gain of 120.4 kg per hectare. academicjournals.org The probability of achieving a yield increase of 60 kg/ha was 69.4%, and for 120 kg/ha , it was 53.3%. academicjournals.org

Table 1: Summary of this compound's Impact on Disease Severity and Crop Yields

| Crop | Disease | Key Impact on Disease Severity | Average Yield Impact (where specified) |

| Wheat | Take-all | Reduced root lesions, fewer whiteheads, more effective against severe take-all (secondary infection) than silthiofam. 4farmers.com.autitanag.com.aurothamsted.ac.uk | 26-38% increase researchgate.net |

| Canola | Blackleg | Reduced leaf infection, plant lodging, increased plant survival, effective under high disease pressure. 4farmers.com.autitanag.com.auresearchgate.net | Increased yields (susceptible/moderately resistant cultivars) researchgate.net |

| Soybean | Asian Rust | Reduced disease severity (up to 61 days), reduced pustule number (up to 75 days). academicjournals.org | Average gain of 120.4 kg/ha academicjournals.org |

Application Methodologies and Their Efficacy

This compound is primarily utilized through seed treatment, leveraging its unique chemical properties for sustained protection.

Seed Treatment Efficacy (e.g., Canola, Wheat, Soybean)

This compound is widely applied as a seed treatment for various crops, including wheat, barley, and canola. 4farmers.com.au4farmers.com.autitanag.com.au A key characteristic contributing to its efficacy as a seed treatment is its low water solubility, which facilitates extended uptake by the plant, providing long-lasting protection. 4farmers.com.au4farmers.com.autitanag.com.au Furthermore, this compound is upwardly systemic within the plant, ensuring the active ingredient reaches developing tissues. 4farmers.com.au This application method offers early protection against a range of diseases. 4farmers.com.au4farmers.com.autitanag.com.au

Seed treatment with this compound provides season-long control against several important seed-borne and soil-borne fungal pathogens in wheat, including common bunt, flag smut, and loose smut. 4farmers.com.autitanag.com.au It has also been shown to effectively control systemic infections caused by Tilletia spp. and Ustilago spp. in wheat. cabidigitallibrary.org The strategy of treating seeds to mitigate seed-borne fungal pathogens is considered a highly efficient and economical approach compared to broader field-scale spraying. cabidigitallibrary.org

For canola, seed dressings containing this compound offer effective protection to seedlings, controlling blackleg disease during the most susceptible initial growth stages for approximately six weeks. australianoilseeds.com The significance of this early protection is underscored by the fact that early infections on young seedlings (up to the three to four-leaf stage) can lead to severe stem canker and substantial yield losses. researchgate.net In wheat, this compound seed treatment provides early season control of leaf rust and stripe rust, as well as suppression of Septoria tritici blotch. 4farmers.com.autitanag.com.auagric.wa.gov.au For barley, it delivers early season control of powdery mildew and scald, maintaining good suppression for an extended duration. 4farmers.com.autitanag.com.au Seed dressings with this compound are registered for suppressing wheat leaf rust, offering 4-6 weeks of rust control and seedling suppression. agric.wa.gov.au Historically, this compound seed dressings have provided the longest duration of stripe rust suppression. agric.wa.gov.au

Synergistic Effects of Combined Seed and Foliar Treatments

The strategic combination of seed and foliar treatments with this compound and other active ingredients has demonstrated potential for synergistic effects, leading to enhanced disease control and improved crop productivity. Research indicates that this compound can serve as a foundational component for developing novel antifungal formulations aimed at improving efficacy or broadening the spectrum of activity. smolecule.com The interaction between active principles in such mixtures can result in a combined effect that surpasses the sum of individual applications, providing a multiplicative benefit in practical agricultural settings. google.com

Studies have highlighted the utility of combined approaches, such as seed and foliar sprays, in augmenting productivity by effectively reducing seedling damping-off and root diseases caused by individual pathogens. apsnet.org For instance, in the management of blackleg disease (caused by Leptosphaeria maculans) in canola, fungicide treatments involving this compound as a seed treatment, flutriafol (B1673497) as an in-furrow application, and foliar applications of flusilazole (B1673485) have all been shown to substantially reduce disease severity and increase yields across various field locations. apsnet.org The integration of seed treatments with subsequent foliar fungicide applications has been suggested as a promising strategy for managing blackleg in canola. researchgate.net

Translocation and Distribution in Plants

This compound exhibits systemic movement within plants, contributing to its efficacy in controlling endophytic diseases. herts.ac.uk

Acropetal Translocation within Plant Tissues

This compound is absorbed through foliage and is systemic, demonstrating protectant and eradicant activity. herts.ac.uk When applied, it is translocated acropetally (upward movement) within plant tissues but not basipetally (downward movement). apsnet.orgnih.gov This acropetal movement allows the fungicide to penetrate through leaves and move between cells, providing activity on non-treated surfaces of the crop. cabidigitallibrary.org When used as a seed treatment, this compound can be absorbed by the roots of germinating seeds after diffusing into the rhizosphere, subsequently translocating throughout the growing plant via the xylem. cabidigitallibrary.org For example, in wheat seedlings, this compound applied to leaves was evenly distributed along the length of each leaf within 9 days post-treatment. apsnet.org

Influence of Pathogen Infection on this compound Translocation and Accumulation

Pathogen infection can significantly influence the translocation and accumulation patterns of this compound within plant tissues. In studies involving wheat seedlings infected with Mycosphaerella graminicola, this compound was observed to accumulate around infection sites within 6 days following treatment. apsnet.orgnih.gov This accumulation occurred even before the fungal hyphae had extensively colonized the host mesophyll beyond one host cell surrounding the invasion site, suggesting that the accumulation is likely a host response to the infection. apsnet.orgnih.gov Further physiological observations using infrared gas analysis revealed that inoculated leaves experienced a significant increase in rates of transpiration and stomatal conductance very soon after inoculation, while net photosynthesis decreased. apsnet.orgnih.gov The precise mechanism driving this fungicide accumulation in response to infection has not yet been definitively determined. apsnet.orgnih.gov

Metabolism in Plant Systems and Metabolite Dissipation Kinetics

Information regarding the specific metabolic pathways of this compound in plant systems and its detailed metabolite dissipation kinetics was not explicitly available in the provided search results. While studies have investigated the dissipation kinetics and metabolite formation of other fungicides, such as flutriafol mdpi.com, prothioconazole (B1679736) nih.govresearchgate.net, and tebuconazole (B1682727) researchgate.netscience.gov, and noted that pesticide metabolism can vary depending on plant variety and application method nih.gov, direct data on this compound's metabolites and their dissipation rates in plants were not found.

Comparative Efficacy with Other Fungicides

Comparison with Other DMI Fungicides (e.g., flutriafol, prothioconazole, tebuconazole)

This compound, as a demethylation inhibitor (DMI) fungicide, has been compared with other fungicides within the same class, such as flutriafol, prothioconazole, and tebuconazole, particularly in the context of controlling Leptosphaeria maculans (blackleg) in canola.

Research in Australia has shown that while this compound (applied as a seed dressing) and flutriafol (applied in-furrow) can provide economic yield responses even under low disease severity, the combination of prothioconazole and tebuconazole (applied as a foliar spray) typically yields an economic response only under high disease pressure. researchgate.net

Crucially, studies on Leptosphaeria maculans isolates have revealed that resistance to this compound is specific, with no observed cross-resistance to flutriafol or the mixture of prothioconazole and tebuconazole. nih.govplos.orgresearchgate.net This suggests distinct resistance mechanisms or targets among these azole fungicides.

A survey across Australian canola-growing regions indicated varying frequencies of resistance among L. maculans populations to different DMI fungicides. High levels of resistance were detected in 10-15% of populations for this compound and flutriafol. In contrast, only 1.4% of populations exhibited high levels of resistance to the prothioconazole + tebuconazole mixture, with 35.8% showing moderate resistance. publish.csiro.au This lower frequency of resistance to the prothioconazole + tebuconazole mixture may be attributed to prothioconazole potentially being the primary contributor to its activity, as some DMI-resistant isolates show lower resistance factors to prothioconazole compared to tebuconazole and this compound in in vitro growth assays. publish.csiro.au

In the control of take-all disease (Gaeumannomyces graminis var. tritici) in winter wheat, this compound seed treatment significantly reduced root infection, with its efficacy being comparable to that of siltiofam. pan.pl

Table 1: Comparative Resistance Frequencies of Leptosphaeria maculans to DMI Fungicides in Australia publish.csiro.au

| Fungicide/Mixture | High Resistance Frequency (%) | Moderate Resistance Frequency (%) |

| This compound | 11.1 | 51.5 |

| Flutriafol | 15.4 | 50.9 |

| Prothioconazole + Tebuconazole | 1.4 | 35.8 |

Table 2: Efficacy of Seed Treatment Fungicides Against Take-all in Winter Wheat pan.pl

| Fungicide | Reduction in Root Infection (Experiment 3) (%) | Reduction in Root Infection (Experiment 4) (%) |

| This compound | ~50 (to 2.27%) | ~50 (to 6.13%) |

| Siltiofam | ~50 (to 2.29%) | ~50 (to 4.37%) |

Note: In Experiment 3, initial infection was low (5.61%). In Experiment 4, initial infection was 14.19%. No significant differences were observed between this compound and siltiofam efficacy. pan.pl

Comparison with Non-DMI Fungicides (e.g., silthiofam)

Research has extensively compared the efficacy of this compound with non-DMI fungicides, such as silthiofam, particularly in controlling take-all disease (Gaeumannomyces graminis var. tritici) in wheat. These comparisons highlight distinct mechanisms of action and varying degrees of effectiveness at different stages of disease development.

In contrast, this compound demonstrates superior efficacy in controlling the development of severe take-all, characterized by more than 75% blackening of root systems, particularly in summer samples during grain filling. nih.govherts.ac.uk This suggests that while silthiofam is more effective against primary infection, this compound is more effective in managing secondary, root-to-root infection. nih.gov

Both fungicides have been observed to influence the year-to-year epidemic development of take-all, with treatment in one crop impacting disease levels in subsequent crops. nih.gov The relative effects of this compound and silthiofam on yield can be variable, with silthiofam often leading to higher yield increases. invivochem.com